molecular formula C14H12N4O3S B12159252 N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B12159252
M. Wt: 316.34 g/mol
InChI Key: ZXWZGMSUVVREMS-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group, a thienopyrimidine core, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the pyridine ring and the acetamide group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:

  • N-(6-methyl-2-pyridyl)-picrylamine
  • N-(4-methoxy-ortho-tolyl)-picrylamine
  • N-(3-chloro-ortho-tolyl)-picrylamine

These compounds share structural similarities but differ in their substituents and overall reactivity. The unique combination of the methoxy group, thienopyrimidine core, and acetamide linkage in this compound distinguishes it from its analogs, potentially leading to different biological and chemical properties.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C14H12N4O3S/c1-21-12-3-2-9(6-15-12)17-11(19)7-18-8-16-10-4-5-22-13(10)14(18)20/h2-6,8H,7H2,1H3,(H,17,19)

InChI Key

ZXWZGMSUVVREMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3

Origin of Product

United States

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